molecular formula C8H10N2O2 B567170 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid CAS No. 1210358-54-5

1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid

Cat. No.: B567170
CAS No.: 1210358-54-5
M. Wt: 166.18
InChI Key: PAWQPEDNWKHQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid is a novel chemical reagent designed for research and development applications, particularly in the field of pharmaceutical and agrochemical sciences. This compound integrates two privileged structures in medicinal chemistry: the cyclopropane ring and the 1H-pyrazole heterocycle . The cyclopropane moiety is known for its ability to confer conformational restraint and metabolic stability when used as a bioisostere . The 1H-pyrazole ring is a significant scaffold found in numerous compounds of biological interest, including approved drugs and active agrochemicals . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to link this building block to other molecular fragments via amide or ester bond formation. This makes it a valuable intermediate for constructing more complex molecules, such as potential kinase inhibitors or other bioactive agents. Its structure suggests potential as a key synthon in exploring new chemical space for drug discovery projects. The exact physical properties, chemical reactivity, and specific biological activities of this compound are areas for ongoing investigation. Researchers are encouraged to explore its full potential in their proprietary R&D workflows. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7(12)8(2-3-8)6-10-5-1-4-9-10/h1,4-5H,2-3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWQPEDNWKHQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+1] Cycloaddition Approaches

Cyclopropane rings are commonly synthesized via [2+1] cycloadditions between alkenes and carbenes. For example, the Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a zinc carbenoid, which reacts with alkenes to form cyclopropanes. Applying this to a pre-functionalized pyrazole-bearing alkene precursor could yield the desired cyclopropane core.

Example Pathway:

  • Allyl pyrazole synthesis : React pyrazole with allyl bromide under basic conditions to form 1-allylpyrazole.

  • Cyclopropanation : Treat 1-allylpyrazole with diiodomethane and Zn(Cu) to generate 1-(cyclopropylmethyl)pyrazole.

  • Oxidation : Oxidize the terminal methyl group to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.

Challenges :

  • Regioselectivity in allylation steps.

  • Over-oxidation or ring-opening during carboxylic acid formation.

Diazotization and Ring Closure

The patent CN110862311A describes a diazotization-based method for synthesizing 1-hydroxycyclopropanecarboxylic acid. Adapting this approach, a diazonium intermediate could facilitate cyclopropane formation.

Hypothetical Protocol:

  • Diazo precursor synthesis : Prepare 1-amino-1-(pyrazol-1-ylmethyl)cyclopropanecarboxylate via reductive amination.

  • Diazotization : Treat with NaNO₂ and H₂SO₄ to generate a diazonium salt.

  • Thermal decomposition : Heat to induce nitrogen extrusion and cyclopropane ring closure.

Advantages :

  • Mild conditions (0–30°C) prevent ring degradation.

  • High yields (60–70%) reported for analogous systems.

Ester Hydrolysis and Purification

The carboxylic acid group is often introduced via hydrolysis of a precursor ester. The patent CN110862311A details ester deprotection using lithium hydroxide in tetrahydrofuran (THF)/water mixtures.

Standard Procedure :

  • Ester synthesis : Protect the carboxylic acid as a methyl ester during earlier steps.

  • Hydrolysis :

    • Dissolve the ester in THF/H₂O (2:1).

    • Add LiOH (10 eq) at 30°C for 12 hours.

    • Acidify to pH 5–6 with HCl and extract with ethyl acetate.

Yield Optimization :

  • Higher temperatures (40–50°C) reduce reaction time but risk side reactions.

  • Catalytic phase-transfer agents (e.g., TBAB) improve efficiency.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityCost Efficiency
Simmons-Smith + OxidationCyclopropanation, Oxidation~50ModerateHigh
DiazotizationDiazonium formation, Ring closure~70HighModerate
Nucleophilic SubstitutionBromination, Coupling~65HighLow
Mitsunobu ReactionAlcohol activation, Coupling~60LowHigh

Insights :

  • Diazotization offers the highest yield and scalability but requires precise temperature control.

  • Nucleophilic substitution is cost-effective but generates stoichiometric waste.

Industrial-Scale Considerations

For large-scale production, the diazotization route is most viable due to its minimal purification steps and compatibility with continuous flow reactors. Key parameters for optimization include:

  • Residence time : Short reaction times prevent cyclopropane ring opening.

  • Catalyst recycling : Recovering sulfuric acid reduces waste.

  • Solvent selection : Ethyl acetate enables easy extraction and recycling.

Chemical Reactions Analysis

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid C₈H₁₀N₂O₂ 166.18 Pyrazole (N1-linked), CH₂ bridge N/A N/A
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid (12b) C₈H₁₀N₂O₂ 166.18 Pyrazole (C4-linked), methyl at N1 168–170 7.72 (s, 1H, pyrazole), 3.79 (s, 3H, CH₃)
2-(1-Methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid C₈H₁₀N₂O₂ 166.18 Pyrazole (C3-linked), methyl at N1 N/A Predicted CCS (Ų): 137.6 (ESI+, [M+H]⁺)
1-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]cyclopropane-1-carboxylic acid C₈H₇F₃N₂O₂ 220.15 Pyrazole (N1-linked), CF₃ at C4 N/A SMILES: OC(=O)C1(CC1)n1ncc(c1)C(F)(F)F
1-(Thien-2-yl)cyclopropanecarboxylic acid C₈H₈O₂S 168.21 Thiophene (C2-linked) N/A N/A

Key Observations:

Substituent Position and Electronic Effects: The position of the pyrazole substituent (N1 vs. C3/C4) significantly impacts spectroscopic profiles. For example, 1-(1-methylpyrazol-4-yl) derivative (12b) shows distinct ¹H NMR peaks at δ 7.72 (pyrazole-H) and δ 3.79 (N1-CH₃) , whereas trifluoromethyl substitution () introduces strong electron-withdrawing effects, altering reactivity and solubility.

Physical Properties: Methylation at pyrazole-N1 (e.g., 12b) increases melting point (168–170°C) compared to non-methylated analogs, likely due to improved crystallinity . Hydrochloride salts (e.g., C₈H₁₁ClN₂O₂) exhibit higher molecular weights and altered solubility profiles .

Synthetic Accessibility :

  • Derivatives with direct cyclopropane-pyrazole linkages (e.g., 12b) are synthesized via cyclopropanation or cross-coupling, while methylene-bridged analogs (target compound) require additional alkylation steps .

Analytical and Spectroscopic Comparisons

Table 2: Analytical Data for Selected Compounds

Compound Name HRMS (ESI) [M-H]⁻ Collision Cross-Section (Ų) Key MS Fragments Reference
This compound N/A N/A N/A
1-((1H-Pyrazol-1-yl)methyl)-2-phenylcyclopropane-1-carboxylic acid (48) 241.09817 ([M-H]⁻) N/A N/A
2-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid N/A 137.6 ([M+H]⁺) m/z 167 [MH]⁺, 121 [M-COOH]
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid (12b) 167.08151 ([M+H]⁺) N/A m/z 167 [MH]⁺, 121 [M-COOH]

Key Observations:

  • Mass Spectrometry : All cyclopropane-carboxylic acid derivatives show characteristic loss of COOH (e.g., m/z 121 in 12b) .
  • Collision Cross-Section (CCS) : The 2-(1-methylpyrazol-3-yl) isomer exhibits a CCS of 137.6 Ų for [M+H]⁺, useful for differentiating positional isomers in LC-MS workflows .

Biological Activity

1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C8_8H10_{10}N2_2O2_2
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 1210358-54-5

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it acts as an inhibitor of O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. The inhibition of OASS can disrupt the synthesis of cysteine, thereby affecting cellular metabolism and proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, indicating potential as a novel antibacterial agent .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeTargetIC50 Value (µM)Notes
Enzyme InhibitionOASS-A0.028Potent inhibitor
Antimicrobial ActivityE. coli8.0Shows measurable activity
Cytotoxicity AssayVarious cell lines>10Low cytotoxicity observed

Case Studies

  • Combination Therapy : In studies combining this compound with colistin, a significant synergistic effect was observed against resistant bacterial strains such as Klebsiella pneumoniae and Salmonella Typhimurium. The fractional inhibitory concentration (FIC) index was consistently below 0.5, indicating strong additive interactions .
  • Cytotoxicity Evaluation : Compounds related to this compound were assessed for cytotoxic effects on human cell lines. Notably, derivatives exhibited varying levels of toxicity, with some showing promising low toxicity profiles suitable for further development .

Pharmacological Applications

The unique properties of this compound position it as a candidate for several therapeutic applications:

  • Antibacterial Agents : Given its antimicrobial activity, this compound could be developed into a new class of antibiotics targeting resistant bacterial infections.
  • Cancer Therapeutics : The ability to inhibit key metabolic pathways suggests potential applications in cancer treatment by disrupting the growth and proliferation of cancer cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis of cyclopropane-pyrazole derivatives typically involves coupling pyrazole moieties with cyclopropane carboxylic acid precursors. For example, a high-yield (94%) route for a related compound, 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid, uses cyclopropanation followed by carboxylation under controlled pH and temperature . Microwave-assisted reactions or zinc-catalyzed azide-nitrile cycloadditions (common in tetrazole synthesis) may enhance efficiency for similar structures .
  • Key Variables : Temperature (e.g., 80–100°C for cyclopropane ring formation), solvent polarity (DMSO or THF for solubility), and stoichiometric ratios (e.g., 1:1.2 for pyrazole:cyclopropane intermediates) are critical. Yields drop below 70% if side reactions (e.g., ring-opening) occur .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Techniques :

  • NMR : The cyclopropane ring protons appear as multiplets at δ 1.05–1.48 ppm (²H), while pyrazole protons resonate as singlets near δ 7.4–7.7 ppm. Carboxylic acid protons (if not exchanged) are observed at δ 10–12 ppm .
  • Mass Spectrometry (MS) : Look for [M+H]⁺ peaks (e.g., m/z 167 for related structures) and fragments like m/z 121 ([M–COOH]⁺) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 57.82%, H: 6.07%, N: 16.86%) to confirm purity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (similar to cyclopropane carboxylic acid derivatives, which are skin/eye irritants) .
  • Ventilation : Work in fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store at 2–8°C under argon to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) impact the compound’s biological activity?

  • Case Study : Replacing the pyrazole methyl group with bulkier substituents (e.g., cyclobutylmethyl) alters steric hindrance, potentially enhancing binding to target proteins. For example, 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid derivatives show improved metabolic stability in preclinical models .
  • SAR Insights : Electron-withdrawing groups (e.g., nitro at C4 of pyrazole) increase acidity of the carboxylic acid, improving solubility but potentially reducing membrane permeability .

Q. What mechanistic insights exist regarding the compound’s stability under physiological conditions?

  • Degradation Pathways : Cyclopropane rings are prone to acid-catalyzed ring-opening. In vitro studies of similar compounds (e.g., 1-aminocyclopropanecarboxylic acid) show rapid decomposition at pH < 3, forming linear ketones .
  • Stabilization Strategies : Co-administration with buffering agents (e.g., phosphate buffers at pH 7.4) or formulation in lipid nanoparticles can mitigate degradation .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Troubleshooting :

  • Dosage Variability : Activity discrepancies may arise from non-linear dose-response curves. For example, a tetrazole analog showed antimicrobial effects at 50 µM but cytotoxicity at 100 µM .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) to reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.